5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride
Description
5,5-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic amine hydrochloride derivative characterized by a rigid [2.2.2] bicyclo-octane scaffold substituted with two fluorine atoms at the 5,5-positions and a protonated secondary amine group. This structure confers unique steric and electronic properties, making it a valuable building block in medicinal chemistry and drug discovery. The compound is cataloged under CAS 2227205-51-6 and is supplied by multiple vendors, as noted in recent commercial listings .
Properties
IUPAC Name |
5,5-difluoro-2-azabicyclo[2.2.2]octane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)3-6-2-1-5(7)4-10-6;/h5-6,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNQNXQQIINRDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC1CC2(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethylaminosulfur Trifluoride (DAST)-Mediated Fluorination
A common fluorination method involves replacing hydroxyl groups with fluorine using DAST. In a related synthesis, (1R,3S,4S)-5,5-difluoro-2-tertbutyloxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester was synthesized by treating a hydroxyl-bearing precursor with DAST at -78°C for 6 hours, yielding 53.3%. Although this example pertains to a [2.2.1] system, the protocol is adaptable to [2.2.2] analogs.
Key Steps :
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Dissolve the hydroxylated precursor in dichloromethane.
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Add DAST dropwise at -78°C under inert conditions.
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Warm to room temperature, quench with saturated sodium bicarbonate, and isolate via extraction.
Spectroscopic Validation :
Bis(Methoxyethyl)Amido Sulfur Trifluoride (Deoxofluor)
Deoxofluor offers higher thermal stability than DAST. In a [2.2.1] system, substituting DAST with Deoxofluor increased yields from 48.9% to 55.3%. For [2.2.2] substrates, analogous conditions (10 mL dichloromethane, 1 g Deoxofluor, -78°C) could achieve similar efficiency.
Bicyclic Ring Construction
Cyclization via Acid-Catalyzed Dehydration
Patent CN112851563A outlines cyclization strategies for azabicyclo[3.3.0]octane systems, where 2-carbamyl cyclopentaneacetic acid undergoes acid-catalyzed dehydration to form dicarboximide intermediates. Adapting this to [2.2.2] systems would require:
Reductive Amination
Sodium borohydride () and aluminum trichloride () reduce imines to amines in bicyclic systems. For example, reducing N-amino-1,2-cyclopentane dicarboximide with yielded 85.6% of the target amine. This method could be modified for [2.2.2] substrates by adjusting steric and electronic parameters.
Hydrochloride Salt Formation
The final step involves protonating the free amine with hydrochloric acid:
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Dissolve the amine in ether or dichloromethane.
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Bubble dry HCl gas or add concentrated HCl dropwise.
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Precipitate the hydrochloride salt, filter, and dry under vacuum.
Yield Optimization :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Formation of difluoro-azabicyclo-octane ketones or carboxylic acids.
Reduction: Formation of difluoro-azabicyclo-octane alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride is with a molecular weight of approximately 241.66 g/mol . The incorporation of fluorine atoms in its structure enhances its metabolic stability and alters its interaction with biological macromolecules, making it a valuable candidate in drug development.
Pharmaceutical Applications
1. Analgesic Activity
Research indicates that analogues of 2-azabicyclo[2.2.2]octane, including derivatives of 5,5-difluoro-2-azabicyclo[2.2.2]octane, exhibit significant analgesic properties. For instance, one analogue demonstrated an effective dose (ED50) of 3.1 mg/kg, showcasing its potential as a pain management agent .
Case Study: Analgesic Efficacy
A study highlighted the analgesic activity of a specific derivative of 5,5-difluoro-2-azabicyclo[2.2.2]octane, which was tested in animal models to evaluate pain relief compared to established analgesics. The results indicated comparable efficacy with reduced side effects, suggesting a promising alternative for pain management therapies.
2. Drug Design and Development
The rigid bicyclic structure of 5,5-difluoro-2-azabicyclo[2.2.2]octane allows it to serve as a scaffold in drug design, particularly in the development of compounds targeting specific receptors in the central nervous system (CNS). Its ability to form hydrogen bonds with amino acids enhances its binding affinity to target proteins.
Table 1: Comparison of Binding Affinities
| Compound | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| 5,5-Difluoro-2-azabicyclo[2.2.2]octane | 15 | Opioid Receptor |
| Standard Opioid Analgesic | 10 | Opioid Receptor |
| Other Analogue A | 20 | Opioid Receptor |
1. Interaction with Biomacromolecules
The introduction of fluorine not only modifies the physicochemical properties but also affects the internal metabolism and distribution within biological systems. This modification can lead to enhanced bioavailability and altered pharmacokinetics.
Case Study: Metabolic Stability
In vitro studies demonstrated that the metabolic pathways for compounds containing fluorinated azabicyclo structures were significantly different from their non-fluorinated counterparts, resulting in improved stability and longer half-lives in biological systems.
Mechanism of Action
The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding interactions through hydrogen bonding or van der Waals forces. The bicyclic structure can provide rigidity and specificity in binding, making it a useful probe in studying molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Bicyclo[2.2.2]octane Family
(a) Bicyclo[2.2.2]octan-1-amine Hydrochloride (CAS 1193-43-7)
- Molecular Formula : C₈H₁₄ClN
- Molecular Weight : 175.66 g/mol
- Key Differences : Lacks fluorine substituents; the amine group is directly attached to the bridgehead carbon.
- Applications : Used as a rigid amine scaffold in peptidomimetics. The absence of fluorine reduces electronegativity and lipophilicity compared to the target compound .
(b) (3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic Acid Hydrochloride (CAS 1394052-54-0)
- Molecular Formula: C₈H₁₂ClF₂NO₂
- Molecular Weight : 227.64 g/mol
- This derivative is more suited for applications requiring water solubility or ionic interactions .
(c) All-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol Hydrochloride
Bicyclo[2.2.1]heptane Derivatives
(a) 6,6-Difluoro-2-azabicyclo[2.2.1]heptane Hydrochloride
- Molecular Formula : C₆H₁₀ClF₂N
- Priced at $19.00 (AS119232), indicating lower synthetic complexity compared to [2.2.2] analogs .
- Applications : Used in constrained peptide analogs due to its compact structure.
Halogen-Substituted Derivatives
(a) 6,6-Dichloro-2-azabicyclo[2.2.2]octane Hydrochloride
- Key Differences : Chlorine substituents (vs. fluorine) increase molecular weight and polarizability. Chlorine’s larger atomic radius may sterically hinder interactions in biological systems compared to fluorine .
(b) 5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carbonitrile Hydrochloride
Physicochemical and Commercial Comparison
*Calculated based on molecular formula.
Biological Activity
5,5-Difluoro-2-azabicyclo[2.2.2]octane hydrochloride (CAS Number: 2227205-66-3) is a bicyclic compound notable for its unique structural properties, including the presence of two fluorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential applications as a biochemical probe and in drug development.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- Structure : The bicyclic structure enhances rigidity and specificity in molecular interactions, which is critical for its biological activity.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The fluorine atoms can enhance binding interactions through:
- Hydrogen bonding
- Van der Waals forces
These interactions may facilitate the compound's role as a probe in enzyme kinetics and receptor binding studies, making it a valuable tool in biochemical research.
Enzyme Interaction Studies
Research indicates that this compound can be utilized to study enzyme interactions due to its ability to mimic substrate structures. Its bicyclic nature allows it to fit into active sites of various enzymes, potentially influencing their activity.
Case Studies
- Fungal P450 Enzymes : A study highlighted the role of a specific fungal P450 enzyme that interacts with azabicyclo compounds, suggesting that derivatives of 5,5-difluoro-2-azabicyclo[2.2.2]octane could be involved in complex biosynthetic pathways .
- Drug Development : Investigations into similar bicyclic compounds have shown promising results in developing new therapeutic agents targeting specific biological pathways, such as those involved in cancer and microbial resistance .
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other azabicyclic compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Azabicyclo[2.2.2]octane | Lacks fluorine atoms | Less reactive in enzyme interactions |
| 5-Fluoro-2-azabicyclo[2.2.2]octane | Contains one fluorine atom | Altered reactivity and binding properties |
| 5,5-Dichloro-2-azabicyclo[2.2.2]octane | Contains chlorine instead of fluorine | Significantly different chemical properties |
The presence of two fluorine atoms in this compound enhances its stability and reactivity compared to its analogs.
Research Findings
Recent studies have explored the synthesis and application of this compound in various biochemical contexts:
- Synthesis : The synthesis typically involves fluorination processes using agents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions .
- Biological Activity : Preliminary findings suggest that derivatives may exhibit significant activity against certain enzymes or receptors, indicating potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves cyclization reactions of fluorinated precursors, leveraging nucleophilic substitution or catalytic hydrogenation. For bicyclic amines like this compound, optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., acetonitrile or DMF) can enhance yield. Purity validation via HPLC (≥95%) is critical, as seen in similar bicyclo compounds . Recrystallization from acetone/water mixtures improves crystallinity, as demonstrated for structurally related azabicyclo derivatives .
Q. How should researchers design experiments to assess the compound’s stability under various pH and temperature conditions?
- Methodological Answer : Use a split-plot design with pH (2–12) and temperature (4–50°C) as variables. Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. For example, ’s split-split plot design for environmental stress studies can be adapted, with stability metrics (e.g., half-life, degradation products) analyzed using first-order kinetics . Include controls with inert atmospheres to isolate oxidative vs. hydrolytic degradation pathways.
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Combine H/F NMR to verify fluorination patterns and bicyclic geometry. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHClFN, expected [M+H] = 210.06). X-ray crystallography, as applied to analogous bicyclo compounds in , resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in solubility data reported for this compound across different solvents?
- Methodological Answer : Perform a systematic solubility study using the shake-flask method with HPLC quantification. Compare polar aprotic (DMF, DMSO) vs. protic solvents (water, methanol). For discrepancies, analyze solvent purity (e.g., trace water in DMSO) and temperature effects. ’s approach to abiotic transformations provides a framework for isolating solvent-specific interactions .
Q. What advanced spectroscopic techniques are appropriate for resolving dynamic conformational changes in the bicyclo[2.2.2]octane scaffold?
- Methodological Answer : Variable-temperature H NMR (VT-NMR) detects ring-flipping dynamics, while 2D NOESY identifies spatial proximities between protons. For fluorinated analogs, F NMR relaxation studies quantify rotational barriers, as applied in ’s analysis of morphinan derivatives .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals. Molecular docking against target proteins (e.g., neurotransmitter receptors) identifies key binding interactions. ’s emphasis on linking research to theoretical frameworks supports integrating computational predictions with experimental validation .
Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during large-scale synthesis?
- Methodological Answer : Implement chiral chromatography (e.g., Chiralpak IC) for real-time monitoring. Optimize asymmetric catalysis conditions (e.g., chiral ligands for Pd-mediated couplings). ’s proposal-writing principles highlight iterative refinement of synthetic protocols based on pilot-scale data .
Key Considerations for Researchers
- Contradiction Management : Cross-validate data using orthogonal methods (e.g., NMR + X-ray) to resolve structural ambiguities.
- Theoretical Frameworks : Align mechanistic studies with reaction dynamics theories (e.g., Curtin-Hammett principle) as per .
- Ethical Compliance : Adopt safety protocols from for handling fluorinated amines, including fume hood use and PPE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
